Cas no 832674-32-5 (5-bromo-3-iodo-2-propoxybenzaldehyde)
5-bromo-3-iodo-2-propoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-3-iodo-2-propoxy-benzaldehyde
- 5-bromo-3-iodo-2-propoxybenzaldehyde
- 832674-32-5
- HIB67432
- AKOS000307873
- STK348917
- CS-0240367
- C10H10BrIO2
- EN300-228131
- BBL039568
-
- MDL: MFCD02257486
- Inchi: 1S/C10H10BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3
- InChI Key: DEBPNQCDANFXBC-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(C=O)=C1OCCC)Br
Computed Properties
- Exact Mass: 367.89089Da
- Monoisotopic Mass: 367.89089Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 26.3Ų
5-bromo-3-iodo-2-propoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498176-250 mg |
5-Bromo-3-iodo-2-propoxybenzaldehyde |
832674-32-5 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB498176-500 mg |
5-Bromo-3-iodo-2-propoxybenzaldehyde |
832674-32-5 | 500MG |
€264.80 | 2022-03-24 | ||
| abcr | AB498176-1 g |
5-Bromo-3-iodo-2-propoxybenzaldehyde |
832674-32-5 | 1g |
€309.00 | 2022-03-24 | ||
| abcr | AB498176-5 g |
5-Bromo-3-iodo-2-propoxybenzaldehyde |
832674-32-5 | 5g |
€752.70 | 2022-03-24 | ||
| Enamine | EN300-228131-0.05g |
5-bromo-3-iodo-2-propoxybenzaldehyde |
832674-32-5 | 95% | 0.05g |
$65.0 | 2024-06-20 | |
| Enamine | EN300-228131-0.1g |
5-bromo-3-iodo-2-propoxybenzaldehyde |
832674-32-5 | 95% | 0.1g |
$97.0 | 2024-06-20 | |
| Enamine | EN300-228131-0.25g |
5-bromo-3-iodo-2-propoxybenzaldehyde |
832674-32-5 | 95% | 0.25g |
$138.0 | 2024-06-20 | |
| Enamine | EN300-228131-0.5g |
5-bromo-3-iodo-2-propoxybenzaldehyde |
832674-32-5 | 95% | 0.5g |
$217.0 | 2024-06-20 | |
| Enamine | EN300-228131-1.0g |
5-bromo-3-iodo-2-propoxybenzaldehyde |
832674-32-5 | 95% | 1.0g |
$278.0 | 2024-06-20 | |
| Enamine | EN300-228131-2.5g |
5-bromo-3-iodo-2-propoxybenzaldehyde |
832674-32-5 | 95% | 2.5g |
$468.0 | 2024-06-20 |
5-bromo-3-iodo-2-propoxybenzaldehyde Suppliers
5-bromo-3-iodo-2-propoxybenzaldehyde Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 5-bromo-3-iodo-2-propoxybenzaldehyde
5-Bromo-3-iodo-2-propoxybenzaldehyde (CAS No. 832674-32-5): A Versatile Building Block in Organic Synthesis
5-Bromo-3-iodo-2-propoxybenzaldehyde (CAS No. 832674-32-5) is a highly functionalized aromatic aldehyde that has gained significant attention in recent years due to its unique structural features and broad applicability in organic synthesis. This compound, characterized by the presence of both bromo and iodo substituents on the benzene ring, along with a propoxy group and an aldehyde functionality, serves as a valuable intermediate in the preparation of various pharmaceuticals, agrochemicals, and advanced materials.
The molecular structure of 5-bromo-3-iodo-2-propoxybenzaldehyde offers multiple reactive sites that can be selectively modified, making it a versatile building block for synthetic chemists. The aldehyde group can undergo various condensation reactions, while the halogen atoms (bromine and iodine) are excellent candidates for cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These transformations are particularly relevant in the context of drug discovery and material science, where researchers are constantly seeking efficient methods to construct complex molecular architectures.
Recent trends in organic synthesis have highlighted the importance of multifunctional intermediates like 5-bromo-3-iodo-2-propoxybenzaldehyde. With the growing emphasis on green chemistry and atom economy, compounds that can undergo multiple transformations without the need for extensive protection/deprotection sequences are highly desirable. This aligns perfectly with current searches for "efficient synthetic routes" and "step-economical transformations" in chemical databases and AI-powered research tools.
In pharmaceutical research, 5-bromo-3-iodo-2-propoxybenzaldehyde has shown potential as a precursor for various bioactive molecules. The presence of both electron-withdrawing (aldehyde) and electron-donating (propoxy) groups creates an interesting electronic environment that can influence the biological activity of derived compounds. This characteristic has made it a subject of interest in searches related to "structure-activity relationships" and "medicinal chemistry building blocks".
The compound's applications extend beyond pharmaceuticals. In material science, 5-bromo-3-iodo-2-propoxybenzaldehyde can serve as a precursor for organic electronic materials, including OLEDs (organic light-emitting diodes) and organic semiconductors. The halogen atoms provide excellent handles for constructing conjugated systems through cross-coupling reactions, which is a hot topic in searches for "advanced organic materials" and "molecular electronics".
From a synthetic perspective, the propoxy group in 5-bromo-3-iodo-2-propoxybenzaldehyde offers interesting possibilities. Unlike methoxy or ethoxy groups, the longer propyl chain can influence both the solubility and steric properties of the molecule, making it valuable for researchers investigating "solubility enhancement strategies" or "steric effects in organic reactions". This aspect has become particularly relevant with the increasing focus on biocompatible solvents and sustainable reaction media.
The stability and storage conditions of 5-bromo-3-iodo-2-propoxybenzaldehyde are frequently searched topics. While the compound is generally stable under recommended storage conditions (typically 2-8°C in a dry environment), the presence of both aldehyde and halogen functionalities means it should be protected from prolonged exposure to light and moisture. These considerations are crucial for researchers looking for "stable aromatic aldehydes" or "handling halogenated compounds".
Analytical characterization of 5-bromo-3-iodo-2-propoxybenzaldehyde typically involves a combination of techniques including NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy. The distinctive pattern in the aromatic region of the 1H NMR spectrum, along with characteristic signals from the aldehyde proton and propoxy group, makes identification straightforward. These analytical aspects are important for quality control and are frequently referenced in searches for "characterization of halogenated aromatics".
In terms of market availability, 5-bromo-3-iodo-2-propoxybenzaldehyde (CAS 832674-32-5) is supplied by several specialty chemical manufacturers, typically in research quantities ranging from milligrams to kilograms. The pricing reflects its status as a specialty intermediate, with costs varying based on purity and quantity. Current market trends show increasing demand for such multifunctional intermediates, particularly from the pharmaceutical and materials science sectors.
Future research directions involving 5-bromo-3-iodo-2-propoxybenzaldehyde are likely to focus on its application in cascade reactions and multicomponent couplings, areas that are gaining traction in synthetic chemistry. The compound's ability to participate in sequential transformations makes it attractive for developing "one-pot syntheses" - a topic showing growing interest in chemical literature and patent applications.
Safety considerations for handling 5-bromo-3-iodo-2-propoxybenzaldehyde are standard for compounds of its class. While not classified as highly hazardous, appropriate personal protective equipment should be used, including gloves and eye protection. These precautions align with general laboratory safety protocols and respond to common searches about "safe handling of halogenated compounds" and "laboratory safety for aromatic aldehydes".
In conclusion, 5-bromo-3-iodo-2-propoxybenzaldehyde (CAS 832674-32-5) represents a valuable tool for modern synthetic chemistry, with applications spanning from drug discovery to advanced materials. Its unique combination of functional groups and reactivity patterns positions it as a compound of continuing interest in both academic and industrial research settings, particularly in contexts requiring selective functionalization and complex molecule construction.
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